GW7604

Descripción general

Descripción

Es un modulador selectivo del receptor de estrógeno (SERM) y se ha estudiado por su posible uso en el tratamiento del cáncer de mama con receptor de estrógeno positivo . GW7604 es conocido por su alta afinidad a los receptores de estrógeno y su capacidad para inhibir el crecimiento de células tumorales con receptor de estrógeno positivo .

Mecanismo De Acción

GW7604 ejerce sus efectos al unirse a los receptores de estrógeno, específicamente al receptor de estrógeno alfa y al receptor de estrógeno beta . Al unirse, this compound inhibe la activación de los receptores de estrógeno y previene la transcripción de genes sensibles al estrógeno. Esto conduce a la inhibición de la proliferación celular en células tumorales con receptor de estrógeno positivo . Los objetivos moleculares y las vías involucradas incluyen la vía de señalización del receptor de estrógeno y el gen del factor de crecimiento transformante alfa (TGFα) .

Análisis Bioquímico

Biochemical Properties

GW7604 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to have high affinity to estrogen receptors (ERα and ERβ) without mediating agonistic or ER downregulating properties .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to accumulate in estrogen receptor-positive MCF-7 cells primarily via cytosolic vesicles .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound has been found to interact with the DNA (empty plasmid pSport1) .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound show changes. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. Specific details about these interactions and any effects on metabolic flux or metabolite levels are not mentioned in the available literature .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Specific details about any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not mentioned in the available literature .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not mentioned in the available literature

Métodos De Preparación

GW7604 se puede sintetizar a través de una serie de reacciones químicas que comienzan con (Z)-4-hidroxitamoxifeno. La ruta sintética implica la esterificación del ácido (E/Z)-3-(4-((E)-1-(4-Hidroxifenil)-2-fenilbut-1-enil)fenil)acrílico con alquenoles de diferentes longitudes . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar el proceso de esterificación. Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para obtener mayores rendimientos y pureza .

Análisis De Reacciones Químicas

GW7604 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios productos de oxidación. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción de this compound pueden conducir a la formación de derivados reducidos. Los agentes reductores como borohidruro de sodio o hidruro de litio y aluminio se utilizan comúnmente.

Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos. Los reactivos comunes incluyen halógenos y nucleófilos.

Coordinación: this compound puede formar complejos de coordinación con metales como el platino.

Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

GW7604 es similar a otros moduladores selectivos del receptor de estrógeno como (Z)-4-hidroxitamoxifeno y raloxifeno. This compound tiene propiedades únicas que lo distinguen de estos compuestos:

Afinidad de unión: This compound tiene una mayor afinidad de unión a los receptores de estrógeno en comparación con (Z)-4-hidroxitamoxifeno.

Mecanismo de acción: A diferencia de (Z)-4-hidroxitamoxifeno, que puede tener efectos parcialmente similares al estrógeno, this compound actúa como un antagonista puro sin actividad similar al estrógeno.

Compuestos similares incluyen:

- (Z)-4-Hidroxitamoxifeno

- Raloxifeno

- Fulvestrant

- GW5638

Estos compuestos comparten mecanismos de acción similares pero difieren en sus afinidades de unión, selectividad y aplicaciones terapéuticas.

Propiedades

IUPAC Name |

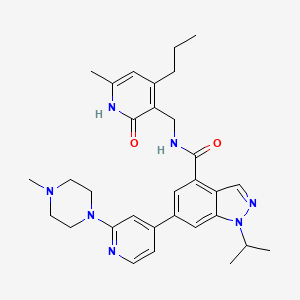

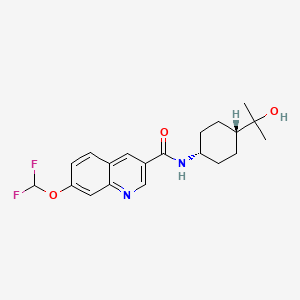

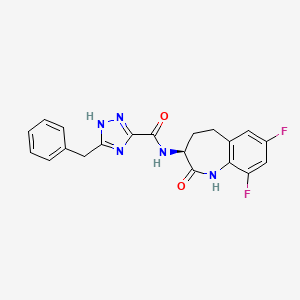

(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O3/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(26)16-14-21)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,26H,2H2,1H3,(H,27,28)/b17-10+,25-23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVIEONTACSLJA-YGCRUXFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC=C(C=C2)O)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195611-82-6 | |

| Record name | GW 7604 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195611826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

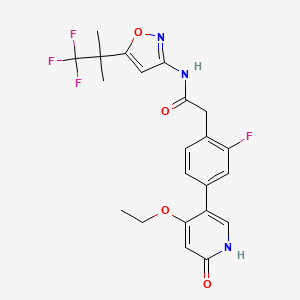

![6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile](/img/structure/B607820.png)

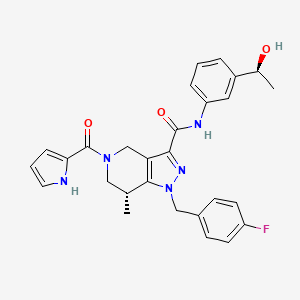

![3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B607826.png)

![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)